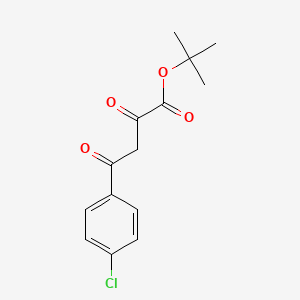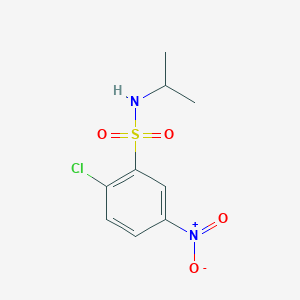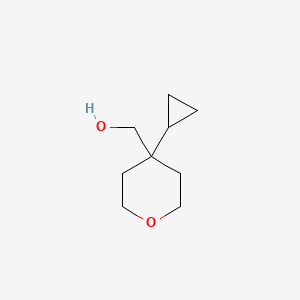![molecular formula C10H14IN3O2 B2549420 Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate CAS No. 2416233-54-8](/img/structure/B2549420.png)
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications in the field of organic synthesis, medicinal chemistry, and agriculture. The tert-butyl group attached to the nitrogen of the carbamate function serves as a protecting group, which can be removed under certain conditions to yield the free amine.
Synthesis Analysis
The synthesis of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate is not directly described in the provided papers. However, similar tert-butyl carbamates have been synthesized through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis approach involved the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles . These methods could potentially be adapted for the synthesis of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate would likely feature a pyrimidine ring substituted with an iodine atom, which could influence its reactivity and physical properties. The tert-butyl group would provide steric bulk, potentially affecting the compound's conformation and reactivity. Isomorphous crystal structures of similar compounds have been studied, showing that molecules can be linked via hydrogen and halogen bonds involving the carbonyl group .
Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, can undergo various chemical reactions. They can serve as intermediates in the synthesis of hydroxylamines , amino alcohols , and other nitrogen-containing compounds. The iodine substituent on the pyrimidine ring of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate could potentially undergo further substitution reactions, allowing for the introduction of different functional groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate are not provided, carbamates generally have moderate to high boiling points and are stable under a variety of conditions. The presence of the iodine atom would likely increase the molecular weight and influence the compound's polarity and solubility. The tert-butyl group could also affect the solubility and volatility of the compound.
Applications De Recherche Scientifique
Crystallography and Molecular Interactions
In crystallography, compounds similar to Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate have been studied for their unique structural characteristics. For instance, Baillargeon et al. (2017) explored isomorphous crystal structures of derivatives, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group, which contribute to the understanding of molecular interactions in solid states (Baillargeon et al., 2017).
Genotoxicity Assessments
Research has also delved into the genotoxic effects of related chemical compounds. For example, Chen et al. (2008) evaluated the genotoxic effects of methyl-tert-butyl ether and similar substances on human lymphocytes, highlighting the importance of understanding the DNA-damaging potential of such chemicals (Chen et al., 2008).
Receptor Ligand Optimization
In the realm of medicinal chemistry, Altenbach et al. (2008) conducted structure-activity relationship studies on a series of 2-aminopyrimidine-containing compounds targeting the histamine H4 receptor. This research underscores the application of Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate-like structures in developing therapeutic agents (Altenbach et al., 2008).
Propriétés
IUPAC Name |
tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14IN3O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAIVTUOHREDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=N1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(5-iodopyrimidin-2-yl)methyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cyclopentyl-2-imino-8-methyl-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2549339.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2549341.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-phenylacetamide](/img/structure/B2549344.png)

![(5-Methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2549347.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2549357.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2549358.png)
![methyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B2549359.png)